8-Bromo-2-chloro-5-methylquinazoline
Description
Contextual Significance of Quinazoline (B50416) Derivatives in Synthetic Chemistry
Quinazoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to a variety of biological targets. This versatility has led to their incorporation into a wide range of pharmaceuticals. Beyond their biological importance, quinazoline derivatives are crucial building blocks in synthetic chemistry. nih.govevitachem.com Their fused aromatic system provides a rigid and planar core that can be functionalized at various positions, allowing for the synthesis of complex molecular architectures.
The presence of nitrogen atoms in the pyrimidine (B1678525) ring influences the electronic properties of the entire molecule, making certain positions susceptible to nucleophilic or electrophilic attack. This predictable reactivity allows chemists to strategically modify the quinazoline core to build larger, more intricate molecules. They serve as precursors for the synthesis of a diverse array of compounds, including agrochemicals, dyes, and materials with interesting photophysical properties.
Structural Characteristics of Halogenated Quinazoline Scaffolds
The introduction of halogen atoms onto the quinazoline scaffold significantly modulates its chemical and physical properties. Halogens, being electronegative, withdraw electron density from the aromatic rings through the inductive effect. This can influence the acidity/basicity of the nitrogen atoms and the reactivity of the carbon atoms in the ring system.
Furthermore, the presence of halogens, particularly bromine and chlorine, provides reactive handles for a variety of cross-coupling reactions. researchgate.net Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. This synthetic flexibility is a key reason why halogenated quinazolines are highly valued as intermediates. The specific positions of the halogens on the quinazoline ring also dictate the regioselectivity of these reactions, offering precise control over the final product's structure.
Positioning of 8-Bromo-2-chloro-5-methylquinazoline within Contemporary Chemical Inquiry
This compound is a prime example of a strategically functionalized quinazoline scaffold that is of significant interest in contemporary chemical research. The presence of two different halogen atoms at distinct positions (bromine at C8 and chlorine at C2) offers the potential for selective and sequential chemical transformations. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution, while the bromine atom at the 8-position is well-suited for palladium-catalyzed cross-coupling reactions.
A notable area of research where this type of scaffold is employed is in the development of new therapeutic agents. For instance, a closely related compound, 8-bromo-2-chloroquinazoline, has been utilized as a starting material for the synthesis of novel quinazoline derivatives with potential antibacterial activity. In a recent study, researchers synthesized a series of new quinazoline derivatives using palladium-catalyzed cross-coupling reactions at the bromine position and nucleophilic substitution at the chlorine position. These synthesized compounds were then evaluated for their efficacy against various bacterial strains.
This research highlights the role of 8-bromo-2-chloro-substituted quinazolines as versatile platforms for generating libraries of new compounds for biological screening. The methyl group at the 5-position in this compound can also influence the molecule's solubility, lipophilicity, and steric environment, which can be fine-tuned to optimize its properties for specific applications. The strategic placement of these functional groups makes this compound a valuable tool for chemists exploring new frontiers in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1388042-73-6 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-2-chloro-5-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)8-6(5)4-12-9(11)13-8/h2-4H,1H3 |
InChI Key |
OBUNLPITAOEUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=C(C=C1)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2 Chloro 5 Methylquinazoline and Its Analogues
Strategic Approaches to Quinazoline (B50416) Ring System Construction
The formation of the quinazoline ring is a critical step, which can be achieved through various condensation and cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Condensation Reactions for Quinazoline Scaffold Formation
Multi-component reactions (MCRs) and condensation strategies offer an efficient pathway to the quinazoline core. chemicalbook.com These methods typically involve the reaction of a 2-amino-substituted benzene (B151609) derivative (like an anthranilic acid, 2-aminobenzonitrile, or 2-aminobenzaldehyde) with a one-carbon source. For the synthesis of analogues, one-pot reactions of 2-aminobenzophenones, aldehydes, and ammonium acetate, catalyzed by agents like magnetic ionic liquids, have proven effective for generating highly substituted quinazolines. chemicalbook.com
A plausible route to an intermediate for 8-Bromo-2-chloro-5-methylquinazoline could involve the condensation of a precursor like 2-amino-3-bromo-6-methylbenzonitrile with a suitable reagent to build the pyrimidine (B1678525) ring. Alternatively, the reaction of 3-bromo-5-methylanthranilic acid with urea or formamide serves as a foundational condensation reaction to yield an 8-bromo-5-methylquinazolinone intermediate, which can be further modified.
Cyclization Reactions in Halogenated Quinazoline Synthesis
Intramolecular cyclization is a key step in many quinazoline syntheses. For halogenated derivatives, this often involves the cyclization of an N-acylated anthranilamide or a related intermediate. For instance, an appropriately substituted anthranilic acid can be treated with urea, leading to the formation of a quinazoline-2,4-dione through a cyclization-condensation pathway.
Transition-metal-catalyzed reactions have also emerged as a powerful tool for constructing the quinazoline skeleton. chemicalbook.com Copper-catalyzed tandem reactions, for example, can be used to synthesize quinazoline derivatives from (2-bromophenyl)methylamines and amides. sigmaaldrich.com Such a strategy could be adapted by starting with a pre-brominated and methylated aniline derivative to form the 8-bromo-5-methylquinazoline core. The general mechanism involves an initial C-N bond formation followed by an intramolecular cyclization and subsequent aromatization to yield the final quinazoline ring.
Halogenation Techniques for Bromine and Chlorine Incorporation
The introduction of bromine and chlorine onto the quinazoline nucleus requires specific reagents and conditions to ensure correct regioselectivity. Halogenation can be performed on the aniline precursor before ring formation or on the formed quinazoline scaffold.
Regioselective Bromination Methodologies
Achieving the 8-bromo substitution pattern requires the bromination of a benzene ring precursor at a position ortho to the amine group. The synthesis of the target compound would likely begin with a precursor such as 3-methylaniline or 2-amino-6-methylbenzonitrile. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In a compound like 2-amino-6-methylbenzonitrile, the position ortho to the amino group and meta to the methyl group (the future 8-position of the quinazoline) is sterically accessible and electronically activated for electrophilic aromatic bromination.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a solvent like acetic acid or chloroform. acgpubs.org The reaction conditions can be tuned to favor mono-bromination over di-bromination. For example, treating an aniline derivative with bromine in acetic acid is a standard method for introducing a bromine atom onto the aromatic ring. orgsyn.org
| Precursor | Brominating Agent | Solvent | Typical Product |
|---|---|---|---|
| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | 2-Amino-5-bromopyridine orgsyn.org |
| Aniline | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | p-Bromoaniline mdpi.com |
| 8-Aminoquinoline | Bromine (Br₂) | Chloroform | 5,7-Dibromo-8-aminoquinoline and 5-Bromo-8-aminoquinoline acgpubs.org |
Chlorination Strategies on Quinazoline Nuclei
The introduction of the chlorine atom at the 2-position of the quinazoline ring is typically accomplished by converting a corresponding quinazolin-2-one (or a tautomeric 2-hydroxyquinazoline) intermediate. This transformation is a standard method for producing 2-chloroquinazolines.
The key intermediate, 8-bromo-5-methylquinazolin-2(1H)-one, would be reacted with a strong chlorinating agent. Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a combination of triphenylphosphine and a chlorine source like N-chlorosuccinimide. Heating the quinazolinone with neat POCl₃, often with a catalytic amount of dimethylformamide (DMF), is a highly effective and widely used method to afford the desired 2-chloroquinazoline. The synthesis of the related compound 8-Bromo-2,4-dichloroquinazoline is known, which supports the feasibility of chlorinating the quinazoline core at positions 2 and 4 from a dione precursor. scbt.com
| Reagent | Typical Substrate | Product |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Quinazolin-4-one | 4-Chloroquinazoline |
| Thionyl chloride (SOCl₂) / DMF (cat.) | Quinazolin-4-one | 4-Chloroquinazoline |
| Triphenylphosphine / N-Chlorosuccinimide | Quinazolin-4-one | 4-Chloroquinazoline |
Precursor Synthesis and Intermediate Transformations
Proposed Synthetic Pathway:
Bromination of Precursor: A starting material like 2-amino-6-methylbenzonitrile would undergo regioselective electrophilic bromination using Br₂ in acetic acid to yield 2-amino-3-bromo-6-methylbenzonitrile. The directing effects of the amino and methyl groups would favor substitution at the desired position.
Formation of Quinazolinone Intermediate: The resulting 2-amino-3-bromo-6-methylbenzonitrile can be converted into the corresponding 8-bromo-5-methylquinazolin-2-amine via a reaction with guanidine. Subsequent hydrolysis under acidic or basic conditions would yield the crucial intermediate, 8-bromo-5-methylquinazolin-2(1H)-one.
Final Chlorination Step: The 8-bromo-5-methylquinazolin-2(1H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. This final step substitutes the hydroxyl group (in the enol tautomer) or the oxo group at the C2 position with a chlorine atom, yielding the target compound, this compound.
This step-wise approach, involving initial regioselective halogenation of a precursor followed by cyclization to form the heterocyclic core and final functionalization, represents a robust strategy for the synthesis of specifically substituted quinazolines.
Advanced Catalytic Methods in Quinazoline Synthesis
The synthesis of quinazoline derivatives has been significantly advanced through the use of various catalytic systems, which offer improved efficiency, selectivity, and substrate scope. mdpi.comresearchgate.netmssm.edu Transition-metal-catalyzed reactions, in particular, have become a cornerstone for the construction of the quinazoline core. mdpi.comresearchgate.netmssm.edu
Transition Metal Catalysis:
Catalysts based on metals such as palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn) have been extensively employed in quinazoline synthesis. mdpi.comresearchgate.net These catalysts facilitate key bond-forming reactions, including C-N and C-C cross-couplings, C-H activation, and cyclization reactions. mdpi.com For instance, copper-catalyzed methods have been developed for the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzoketones with various nitrogen sources. mdpi.com One notable copper-catalyzed approach involves the reaction of 2-aminobenzoketones with phenacylazides, which proceeds at room temperature. mdpi.com
Manganese-catalyzed reactions have also emerged as a powerful tool. A notable example is the Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides, which provides a direct route to 2-substituted quinazolines. mdpi.com Furthermore, α-MnO2 has been utilized as a reusable catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols in the presence of an oxidant. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features |
| Cu(OAc)2 | 2-Aminobenzoketones, Phenacylazides | Functionalized quinazolines | Room temperature reaction. mdpi.com |
| Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | 2-Substituted quinazolines | Acceptorless dehydrogenative coupling. mdpi.com |
| α-MnO2/TBHP | 2-Aminobenzylamines, Alcohols | Substituted quinazolines | Reusable catalyst. mdpi.com |
| CuCl/DABCO/4-HO-TEMPO | Aldehydes, Benzylamines | Quinazolines | Oxidative dehydrogenation. mdpi.com |
Organocatalysis:
In addition to metal-based catalysts, organocatalysis has gained traction for the synthesis of quinazolinone derivatives. frontiersin.org Chiral phosphoric acids, for example, have been successfully used in the enantioselective synthesis of axially chiral aryl quinazolinones. mdpi.com These reactions often proceed under mild conditions and offer excellent stereocontrol. mdpi.com Brønsted acids like p-toluenesulfonic acid (p-TSA) have also been employed to catalyze the synthesis of quinazolinones under solvent-free, mechanochemical grinding conditions, which represents an environmentally benign approach. frontiersin.org
Green Chemistry Considerations in Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for quinazolines, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.govtandfonline.com Key areas of focus include the use of greener solvents, catalyst- and solvent-free conditions, and multicomponent reactions. nih.govtandfonline.com
Alternative Solvents and Reaction Conditions:
Efforts to move away from volatile and hazardous organic solvents have led to the exploration of more sustainable alternatives. Water has been utilized as a solvent for the synthesis of quinazoline derivatives in the presence of a base and molecular oxygen, offering an economical and sustainable process. nih.gov Deep eutectic solvents (DES), such as choline chloride:urea, have also been employed as green reaction media for the synthesis of quinazolinones. tandfonline.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful green technique, often allowing for solvent-free and catalyst-free reactions with significantly reduced reaction times. nih.govtandfonline.com For example, the synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate can be achieved in good to excellent yields within minutes under microwave irradiation without the need for a catalyst or solvent. nih.gov
Multicomponent and Domino Reactions:
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical and align well with the principles of green chemistry. nih.gov A four-component procedure for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions, providing a facile construction of the quinazoline scaffold from simple and readily available reactants. rsc.org
Domino or cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also contribute to greener synthetic strategies by minimizing purification steps and reducing waste. nih.gov
| Green Chemistry Approach | Key Features | Example Reaction |
| Use of Water as Solvent | Sustainable and economical process. nih.gov | Synthesis of quinazolines from α,α,α-trihalotoluenes and o-aminobenzylamines. nih.gov |
| Microwave-Assisted Synthesis | Catalyst- and solvent-free, rapid reactions. nih.gov | Synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate. nih.gov |
| Deep Eutectic Solvents | Green reaction media. tandfonline.comresearchgate.net | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net |
| Multicomponent Reactions | Atom-economical, one-pot synthesis. rsc.orgnih.gov | Four-component synthesis from anilines, aldehydes, and ammonium iodide. rsc.org |
| Organocatalysis | Metal-free catalysis, environmentally benign. frontiersin.org | p-TSA catalyzed grinding-assisted synthesis of quinazolinones. frontiersin.org |
Chemical Transformations and Derivatization Reactions of 8 Bromo 2 Chloro 5 Methylquinazoline
Nucleophilic Aromatic Substitution at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinazolines. In 8-Bromo-2-chloro-5-methylquinazoline, the chlorine atom at the C2-position is significantly more susceptible to nucleophilic attack than the bromine atom at C8. The C2-position is activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.orgnih.gov In contrast, the C8-bromo position lacks such activation and behaves more like a typical aryl bromide, generally remaining inert under SNAr conditions. nih.gov
This pronounced difference in reactivity allows for the selective displacement of the C2-chloro group by a wide range of nucleophiles, such as primary and secondary amines, alkoxides, and thiolates. acs.org These reactions typically proceed under mild conditions, providing high yields of 2-substituted-8-bromo-5-methylquinazolines, while leaving the C8-bromo group intact for subsequent transformations. nih.gov
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates the expected regioselective substitution at the C2-position based on established quinazoline (B50416) chemistry.
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
| R-NH₂ (Amine) | Base (e.g., DIPEA), Solvent (e.g., EtOH), Reflux | 8-Bromo-5-methyl-N-(R)-quinazolin-2-amine |
| R-OH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 8-Bromo-2-(R-oxy)-5-methylquinazoline |
| R-SH (Thiol) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 8-Bromo-2-(R-thio)-5-methylquinazoline |
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and halogenated quinazolines are excellent substrates for these transformations. nih.govresearchgate.net For this compound, the reactivity of the two halogen atoms in palladium catalysis is reversed compared to SNAr reactions. The oxidative addition step, which is typically rate-determining, occurs more readily with aryl bromides than with aryl chlorides. mdpi.com Consequently, palladium-catalyzed reactions are expected to proceed selectively at the C8-bromo position.
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. yonedalabs.comlibretexts.org It is anticipated that this compound would react selectively at the C8-position with various aryl- or vinyl-boronic acids (or their esters) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This regioselectivity allows for the synthesis of 8-aryl-2-chloro-5-methylquinazolines, preserving the C2-chloro atom for subsequent nucleophilic substitution. nih.gov
The Heck reaction couples the substrate with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. nih.govmdpi.com Both reactions are expected to occur preferentially at the C8-bromo position of this compound. The Sonogashira coupling, catalyzed by a combination of palladium and a copper(I) co-catalyst, would yield 8-alkynyl-2-chloro-5-methylquinazolines. beilstein-journals.orgresearchgate.net Similarly, the Heck reaction would produce 8-alkenyl-2-chloro-5-methylquinazolines.
While less common than the Suzuki coupling, the Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are also effective for C-C bond formation. nih.gov These reactions are also governed by the relative reactivity of C-X bonds in oxidative addition, and would therefore be expected to selectively functionalize the C8-position of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction offers a complementary approach to the SNAr reaction. Applied to this compound, the Buchwald-Hartwig amination would selectively occur at the C8-bromo position. nih.gov This allows for the introduction of an amino group at a position that is unreactive towards nucleophilic aromatic substitution, leading to the formation of 8-amino-2-chloro-5-methylquinazoline derivatives.
Table 2: Predicted Regioselective Palladium-Catalyzed Cross-Coupling Reactions This table outlines the expected selective reactions at the C8-position based on the higher reactivity of the C-Br bond in palladium catalysis.
| Reaction Name | Coupling Partner | Expected Product |
| Suzuki-Miyaura | R-B(OH)₂ | 8-(R)-2-chloro-5-methylquinazoline |
| Heck | Alkene | 8-(Alkenyl)-2-chloro-5-methylquinazoline |
| Sonogashira | Terminal Alkyne | 8-(Alkynyl)-2-chloro-5-methylquinazoline |
| Buchwald-Hartwig | R-NH₂ | 8-(R-amino)-2-chloro-5-methylquinazoline |
Electrophilic Substitution on the Quinazoline Ring System
The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic nature deactivates the entire heterocyclic system towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Reactions of this type are generally difficult and require harsh conditions. If a reaction were to occur, it would be expected to take place on the carbocyclic (benzene) ring rather than the more deactivated pyrimidine ring. For this compound, the directing effects of the existing substituents (methyl, bromo) would guide the incoming electrophile, likely to the C6 or C7 positions, though specific literature examples for this substrate are scarce.
Functional Group Interconversions and Modifications
The functional groups of this compound, namely the chloro and bromo substituents, are amenable to a variety of interconversion reactions. Based on the general reactivity of halo-substituted quinazolines, several types of transformations can be anticipated.
Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for the modification of chloro-substituted quinazolines. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloride ion by various nucleophiles. It is plausible that the chloro group at the 2-position of this compound could be substituted by amines, alcohols, or thiols to introduce a range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 8-position would be a prime candidate for such transformations, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. These reactions would significantly expand the chemical space accessible from this starting material.
Below is a hypothetical data table illustrating potential functional group interconversions, based on the known reactivity of similar quinazoline derivatives. It is crucial to note that these are projected reactions and have not been specifically reported for this compound.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution | Amine (e.g., piperidine), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 8-Bromo-5-methyl-2-(piperidin-1-yl)quinazoline |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., phenylboronic acid), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water), Heat | 2-Chloro-5-methyl-8-phenylquinazoline |
| Sonogashira Coupling | Terminal alkyne (e.g., phenylacetylene), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF), Heat | 8-(Phenylethynyl)-2-chloro-5-methylquinazoline |
| Buchwald-Hartwig Amination | Amine (e.g., aniline), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), Heat | N-(2-Chloro-5-methylquinazolin-8-yl)aniline |
Ring-Opening and Rearrangement Pathways of Quinazoline Derivatives.organic-chemistry.org
The quinazoline ring is generally a stable aromatic system. However, under certain conditions, ring-opening and rearrangement reactions can occur. For the broader class of quinazoline derivatives, some of these pathways have been documented.
Acid- or base-catalyzed hydrolysis can lead to the cleavage of the pyrimidine ring. For instance, treatment with strong acid or base can result in the formation of 2-aminobenzaldehyde (B1207257) derivatives. The stability of this compound to such conditions has not been reported.
Photochemical rearrangements of quinazoline derivatives have also been observed. For example, some quinazoline N-oxides can undergo rearrangement to form benzodiazepine (B76468) derivatives upon irradiation. rsc.org Thermal rearrangements, such as the Dimroth rearrangement, are also known for certain classes of quinazolines, leading to the interchange of substituents between the ring and an exocyclic nitrogen atom.
It is important to emphasize that these are general reactivity patterns for the quinazoline scaffold, and the specific influence of the bromo, chloro, and methyl substituents on this compound in such reactions has not been experimentally determined. The electronic and steric effects of these substituents would undoubtedly play a significant role in the feasibility and outcome of any potential ring-opening or rearrangement pathway.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 8-Bromo-2-chloro-5-methylquinazoline, a combination of ¹H, ¹³C, and two-dimensional NMR experiments would be employed for complete structural assignment.
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring relationships. The expected ¹H NMR spectrum of this compound would feature signals corresponding to the aromatic protons and the methyl group protons.
Aromatic Region: The benzene (B151609) portion of the quinazoline (B50416) ring contains two protons. Due to their positions relative to the bromine and methyl substituents, they would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The coupling between these adjacent protons would likely result in two doublets.
Methyl Group: The methyl group at the C5 position consists of three equivalent protons. This would produce a characteristic singlet in the upfield region of the spectrum (typically δ 2.4-2.6 ppm).
Quinazoline Proton: The proton at the C4 position of the quinazoline ring is also expected to appear as a singlet in the downfield aromatic region.
Analysis of chemical shifts, integration (which confirms the proton count for each signal), and coupling patterns allows for the unambiguous assignment of each proton to its position on the molecular scaffold.
Carbon-13 (¹³C) NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Since this compound has nine carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals.
The chemical shifts (δ) of these signals are indicative of the carbon atom's hybridization and electronic environment:
Aromatic and Heteroaromatic Carbons: The eight sp² hybridized carbons of the fused quinazoline ring system would resonate in the downfield region, typically between δ 120-165 ppm.
Substituent Effects: The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms (C2, C8a, C4a, C8) would be shifted to different extents. For instance, the C-Br bond is often associated with a chemical shift in the range of δ 120-125 ppm. researchgate.net
Methyl Carbon: The sp³ hybridized carbon of the methyl group would appear at a much higher field (further upfield), typically in the δ 20-25 ppm range.
Two-Dimensional NMR Experiments
To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to link the aromatic and methyl proton signals to their corresponding carbon atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, which would confirm the adjacency of the two protons on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
The molecular formula of this compound is C₉H₆BrClN₂. Its monoisotopic mass is calculated to be 255.94029 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any fragments containing these halogens. The molecular ion region would show peaks at m/z values corresponding to the different isotopic combinations, such as [M]⁺, [M+2]⁺, and [M+4]⁺. researchgate.netmiamioh.edu
Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for halogenated quinazolines include the loss of the halogen atoms or the substituent groups, leading to the formation of characteristic fragment ions. researchgate.net
Predicted Mass Spectrometry Adducts
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 256.94757 |
| [M+Na]⁺ | 278.92951 |
| [M-H]⁻ | 254.93301 |
| [M+NH₄]⁺ | 273.97411 |
| [M+K]⁺ | 294.90345 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
C=N and C=C Stretching: The quinazoline ring contains both C=N and C=C bonds, which would produce a series of medium to strong absorption bands in the 1620-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds would be observed in the 1470-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600-500 cm⁻¹.
X-ray Crystallography for Solid-State Molecular Architecture
While no publicly available crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Should suitable crystals be grown, this technique would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the geometry of the quinazoline core and its substituents.
Planarity: Confirmation of the planarity of the fused aromatic ring system.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, identifying any non-covalent interactions such as π-π stacking, which are common in planar aromatic systems. nih.gov
This data is invaluable for understanding the molecule's physical properties and can be used in computational modeling and drug design efforts. For example, a study on the related compound 8-bromo-2-methylquinoline (B152758) revealed a nearly planar quinoline (B57606) system with molecules packed in a face-to-face arrangement. nih.gov
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
While specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not extensively detailed in the available literature, the electronic absorption properties of the quinazoline scaffold and its derivatives have been a subject of study. The UV-Vis spectra of quinazoline compounds are instrumental in understanding their electronic transitions and the effects of various substituents on the chromophoric system.
Generally, quinazoline derivatives exhibit characteristic absorption bands in the UV-Vis region. These bands typically arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinazoline core. researchgate.net
Studies on related substituted quinazolines provide insight into the expected spectroscopic behavior of this compound. For instance, the UV-Vis spectra of various quinazoline derivatives in acetonitrile (B52724) have shown two primary absorption bands: one in the range of 240–300 nm and another, longer-wavelength band between 310–425 nm. researchgate.net The shorter wavelength band is generally attributed to the π → π* transitions of the aromatic system, while the band at longer wavelengths is often assigned to n → π* transitions. researchgate.net
The presence of halogen substituents, such as bromine and chlorine, on the quinazoline ring is known to influence the electronic absorption spectra. nih.govnih.gov Halogenation can lead to shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) depending on the specific substitution pattern and the solvent used. nih.gov For example, a computational spectroscopic study on halogen-substituted 4-anilinoquinazoline (B1210976) inhibitors of the Epidermal Growth Factor Receptor (EGFR) showed that a bromine-substituted derivative exhibited a maximum absorption peak at 326.71 nm. nih.govnih.gov
The electronic absorption characteristics of poly-substituted quinazolines are also influenced by intramolecular charge transfer (ICT) properties, which can be affected by the electron-donating or electron-withdrawing nature of the substituents. nih.gov
Given the lack of specific experimental data for this compound, the following table presents representative UV-Vis absorption data for other substituted quinazoline derivatives to provide a comparative context.
| Compound Name | Solvent | Absorption Maxima (λmax) (nm) | Reference |
| 4-Anilinoquinazoline (Bromine-substituted derivative) | DMSO | 326.71 | nih.gov |
| Various 2,3-diaryl-6-(phenylethynyl)quinazolines | Dichloromethane | 283–300 and 305–330 | nih.gov |
| Selected quinazoline derivatives | Acetonitrile | 240–300 and 310–425 | researchgate.net |
Table 1. Illustrative UV-Vis Absorption Data for Substituted Quinazoline Derivatives.
This table provides a general indication of the absorption regions for quinazoline compounds. The precise λmax values for this compound would require experimental measurement.
Computational Chemistry and Theoretical Investigations of 8 Bromo 2 Chloro 5 Methylquinazoline
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 8-bromo-2-chloro-5-methylquinazoline, these calculations would provide a deep understanding of its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information about the ground state properties could be derived.
Key properties that would be investigated include:
Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Energies: The total energy, ionization potential, and electron affinity, which are crucial for understanding the molecule's stability and its ability to participate in electron transfer processes.
Vibrational Frequencies: These can be correlated with experimental infrared and Raman spectra to confirm the structure and identify characteristic functional groups.
A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | Calculated Value |
| C-Br | Calculated Value |
| N-C | Calculated Value |
| C-C | Calculated Value |
| C-H | Calculated Value |
| Bond Angles (°) ** | |
| Cl-C-N | Calculated Value |
| Br-C-C | Calculated Value |
| C-N-C | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-C-C | Calculated Value |
Note: The values in this table are placeholders as no specific DFT studies on this compound are publicly available.
Ab Initio Methods for Electronic Configuration Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would be employed to:
Analyze Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the electronic excitation energy.
Map Electron Density: Visualize the distribution of electrons in the molecule, identifying regions of high and low electron density. This is essential for understanding electrophilic and nucleophilic sites.
Calculate Atomic Charges: Determine the partial charges on each atom in the molecule, which helps in understanding electrostatic interactions.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques would be used to explore the conformational landscape of this compound. While the quinazoline (B50416) ring system is rigid, the methyl group can rotate. A conformational analysis would involve systematically rotating the methyl group to identify the lowest energy conformation. This is crucial for understanding how the molecule might interact with biological targets or other molecules.
Reaction Mechanism Predictions and Energy Landscapes
Theoretical methods are invaluable for elucidating reaction mechanisms. For this compound, computational studies could predict the outcomes of various chemical reactions. For instance, the chlorine atom at the 2-position is a potential site for nucleophilic substitution. Computational chemists could model the reaction pathway of this substitution with a nucleophile, calculating the energies of reactants, transition states, and products. This would provide the activation energy and reaction energy, indicating the feasibility and kinetics of the reaction.
A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound would be constructed from such a study.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. If a series of related quinazoline derivatives were synthesized and their reactivities measured, a QSRR model could be developed. For this compound, various molecular descriptors would be calculated, such as:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.
Steric Descriptors: Molecular volume and surface area.
These descriptors would then be used to build a mathematical model that could predict the reactivity of other, unsynthesized quinazoline derivatives.
While there is a significant body of computational research on the quinazoline scaffold, specific theoretical and computational investigations on this compound are conspicuously absent from the current scientific literature. The methodologies and potential studies outlined in this article provide a roadmap for future research that would be necessary to fully characterize the chemical and physical properties of this compound from a theoretical perspective. Such studies would undoubtedly contribute to a deeper understanding of substituted quinazolines and could guide the synthesis and application of new derivatives.
Structure Reactivity Relationship Studies in Halogenated Quinazolines
Impact of Halogen Substituents on Reaction Site Selectivity
In di- or polyhalogenated quinazolines, the differing reactivity of carbon-halogen bonds provides a powerful tool for achieving site-selective functionalization. The typical order of reactivity for Csp²–halogen bonds in transition metal-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl. mdpi.com This inherent difference allows for the selective substitution of one halogen in the presence of another.
For 8-Bromo-2-chloro-5-methylquinazoline, the molecule possesses two different halogen atoms at distinct positions: a bromine atom at the C8 position on the benzene (B151609) ring and a chlorine atom at the C2 position on the pyrimidine (B1678525) ring. Based on the established reactivity hierarchy, the C8-Br bond is significantly more susceptible to oxidative addition by a palladium catalyst than the C2-Cl bond. mdpi.com This differential reactivity enables selective cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to be performed at the C8 position while leaving the C2-chloro substituent intact for subsequent transformations.
Research on various halogenated quinazolines confirms that palladium-catalyzed reactions can be directed with high selectivity to the more reactive halogen site. mdpi.comnih.gov For instance, in bromo-chloro substituted quinazolines, the C-Br bond is preferentially targeted for initial coupling, allowing for a stepwise functionalization strategy.
Below is a data table illustrating the predicted reaction site selectivity for this compound in common palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst System (Typical) | Predicted Primary Reaction Site | Rationale for Selectivity |
| Suzuki Coupling | Pd(PPh₃)₄, Base | C8-Br | Higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed oxidative addition. mdpi.com |
| Sonogashira Coupling | Pd(PPh₃)₂, CuI, Base | C8-Br | The C-Br bond is more readily activated by the Pd(0) catalyst compared to the more stable C-Cl bond. nih.gov |
| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | C8-Br | General reactivity trend (C-Br > C-Cl) holds for C-N bond formation reactions. mdpi.com |
This table is based on established principles of cross-coupling reactions on halogenated heteroaromatics.
Electronic and Steric Influences of the Methyl Group
The methyl group at the C5 position is a simple alkyl substituent, but its electronic and steric properties exert a notable influence on the reactivity of the this compound molecule.
Electronic Influence: The methyl group is an electron-donating group (EDG) through an inductive effect (+I). Its presence on the benzene portion of the quinazoline (B50416) ring increases the electron density of the aromatic system. This has several consequences:
Activation of the Benzene Ring: The increased electron density can make the benzene ring more susceptible to electrophilic aromatic substitution, although the directing effects would be complex due to the fused pyrimidine ring.
Steric Influence: Steric hindrance refers to the spatial bulk of a group, which can impede the approach of reagents to a nearby reaction site. The C5-methyl group can sterically hinder reactions at the adjacent C4 and C6 positions. While the primary reactive sites in this compound are at C2 and C8, the methyl group could play a role in more complex reactions or in influencing the conformation of intermediates. For example, bulky substituents can affect the efficiency of certain catalytic systems that require specific coordination geometries. chim.it
The table below summarizes the expected influences of the C5-methyl group.
| Property | Effect | Influence on Reactivity |
| Electronic | Electron-donating (Inductive effect) | Increases electron density in the benzene ring, potentially modulating the reactivity of the C8-Br bond. |
| Steric | Moderate steric bulk | May hinder reagent approach to adjacent positions (C4, C6), although its direct impact on C2 or C8 is less pronounced. |
Comparative Analysis of Positional Isomers and Their Reactivity Profiles
The reactivity of a substituted quinazoline is highly dependent on the specific positions of its functional groups. A comparative analysis between this compound and a positional isomer, such as a hypothetical 8-Bromo-4-chloro-5-methylquinazoline , highlights the critical role of substituent placement.
The most significant difference between the two isomers would be the position of the chlorine atom—at C2 versus C4. The reactivity of a chloro substituent on the pyrimidine ring of quinazoline is dramatically influenced by the adjacent nitrogen atoms. A chlorine atom at the C4 position is known to be significantly more reactive towards nucleophilic substitution than one at the C2 position. mdpi.comnih.gov This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent N3 atom strongly activates the C4 position for nucleophilic attack and the C(4)-Cl bond for oxidative addition in cross-coupling reactions. nih.gov
Therefore, in the hypothetical 8-Bromo-4-chloro-5-methylquinazoline, two highly reactive sites would exist: the C8-Br bond and the C4-Cl bond. This could lead to challenges in achieving selective monofunctionalization. Depending on the reaction conditions, competition between the two sites would be likely. In contrast, the C2-Cl bond in this compound is considerably less reactive, making the C8-Br bond the clear primary site for a wide range of transformations. mdpi.com
The position of the methyl group also plays a role. In both isomers, its electron-donating effect would influence the benzene ring. However, its steric proximity to the reactive halogen sites differs, which could lead to different reaction kinetics with bulky reagents.
The following table provides a comparative reactivity profile.
| Compound | Primary Reactive Site (Cross-Coupling) | Secondary Reactive Site (Cross-Coupling) | Key Reactivity Features |
| This compound | C8-Br | C2-Cl | High site selectivity is achievable due to the large difference in reactivity between the C-Br and the relatively inert C2-Cl bond. mdpi.com |
| 8-Bromo-4-chloro-5-methylquinazoline (Hypothetical) | C8-Br or C4-Cl | C8-Br or C4-Cl | Reduced selectivity is expected due to the high reactivity of both the C-Br bond and the activated C4-Cl bond, potentially leading to mixtures of products. nih.gov |
This comparative analysis underscores how minor changes in the arrangement of substituents on the quinazoline scaffold can lead to major differences in chemical behavior and synthetic strategy.
Strategic Utilization in Organic Synthesis and Advanced Materials Research
8-Bromo-2-chloro-5-methylquinazoline as a Versatile Synthetic Building Block
The utility of this compound as a versatile synthetic intermediate stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. This reactivity is a cornerstone for the synthesis of diverse libraries of 2-substituted quinazoline (B50416) derivatives.
In parallel, the bromine atom at the 8-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of aryl, heteroaryl, and amino moieties at this position, further expanding the molecular diversity achievable from this single precursor. The presence of the methyl group at the 5-position can also influence the electronic properties and solubility of the resulting compounds.
A plausible synthetic route to this compound can be adapted from methodologies developed for structurally similar quinazolines. For instance, a copper-catalyzed cyclization of 2-amino-3-bromo-6-methylbenzoic acid with a suitable one-carbon source could yield the corresponding quinazolinone intermediate. Subsequent chlorination, for example using phosphoryl chloride (POCl₃), would then furnish the target compound, this compound. acs.org This synthetic strategy offers a reliable pathway to this key building block.
The strategic, sequential functionalization of the chloro and bromo groups allows for a convergent and efficient approach to complex target molecules. For example, the 2-chloro position can first be substituted with an amine, followed by a Suzuki coupling at the 8-bromo position to introduce a new carbon-carbon bond. This stepwise approach provides precise control over the final molecular structure.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. organic-chemistry.org The unique structural features of this compound make it an attractive candidate for integration into MCR sequences.
While specific examples involving this compound in MCRs are not extensively documented, its potential is evident. For instance, the reactive 2-chloro position could participate in isocyanide-based MCRs. In such a scenario, the quinazoline could act as the electrophilic component, reacting with an isocyanide and a nucleophile to generate highly decorated quinazoline derivatives in a single step.
Furthermore, the bromo group at the 8-position could be leveraged in palladium-catalyzed MCRs. For example, a three-component reaction involving this compound, a boronic acid, and carbon monoxide could lead to the formation of a ketone at the 8-position, while the 2-position remains available for further functionalization. The ability to combine the reactivity of both halogen atoms in a single MCR or a sequential one-pot process would represent a highly efficient strategy for the synthesis of complex, drug-like molecules.
Scalability and Process Optimization for Large-Scale Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, and efficiency. The synthesis of this compound and its derivatives is amenable to process optimization for large-scale production.
Drawing parallels from the synthesis of related quinazoline-based drug candidates like Ziresovir, a streamlined, chromatography-free process for the synthesis of the quinazoline core can be envisioned. acs.orgacs.org The copper-catalyzed formation of the quinazolinone precursor from readily available starting materials is a robust reaction that can be performed on a large scale. acs.org Subsequent chlorination with common and inexpensive reagents like phosphoryl chloride is also a well-established industrial process. acs.org
Key aspects for process optimization would include:
Solvent Selection: Utilizing high-boiling, non-protic solvents can facilitate the reaction and product isolation.
Catalyst Loading: Optimizing the loading of the copper catalyst in the cyclization step to minimize cost and residual metal content.
Work-up Procedures: Developing an extraction-based work-up to avoid column chromatography, which is often a bottleneck in large-scale synthesis.
Crystallization: Inducing crystallization of the final product to ensure high purity and ease of handling.
Future Directions and Emerging Research Avenues
Development of Novel Organometallic Catalysis for Quinazoline (B50416) Functionalization
The presence of two distinct halogen atoms on the 8-Bromo-2-chloro-5-methylquinazoline core presents a fertile ground for selective functionalization through organometallic catalysis. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited to introduce a variety of substituents in a controlled manner.
Palladium-catalyzed cross-coupling reactions are anticipated to be at the forefront of this research. The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, could be selectively employed to functionalize the more reactive C-Br bond at the 8-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations. wikipedia.orglibretexts.org This stepwise approach would allow for the synthesis of a diverse library of di-substituted quinazolines.
Similarly, the Sonogashira coupling offers a pathway to introduce alkynyl moieties, which are valuable for further chemical modifications and are often found in biologically active molecules. wikipedia.orgorganic-chemistry.org The milder conditions typically required for the Sonogashira reaction could favor selective coupling at the C-Br position of this compound.
Furthermore, the Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds, could be utilized to introduce various amine groups at either the 8- or 2-position, depending on the reaction conditions and catalyst system employed. wikipedia.orglibretexts.org This would open up avenues for the synthesis of novel quinazoline derivatives with potential applications in medicinal chemistry. The development of new, highly selective palladium catalysts will be crucial for achieving precise control over the functionalization of this di-halogenated scaffold.
Exploration of Sustainable Synthetic Pathways
The growing emphasis on green chemistry is driving the exploration of more environmentally benign and efficient synthetic methods. Future research on this compound will likely focus on developing sustainable pathways for its synthesis and derivatization.
Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields. The synthesis of 8-hydroxyquinoline (B1678124) aroylhydrazone Schiff bases has been successfully achieved in neat water under microwave irradiation, demonstrating the potential of this technique for the synthesis of quinazoline derivatives. researchgate.net Applying microwave technology to the synthesis and functionalization of this compound could lead to more sustainable and scalable processes.
Advanced In Silico Screening and Design of Novel Quinazoline Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. Advanced in silico screening and design will play a pivotal role in unlocking the full potential of this compound.
Molecular docking studies can be employed to predict the binding affinity of novel derivatives of this compound with various biological targets. By computationally screening virtual libraries of compounds derived from this scaffold, researchers can identify promising candidates for further experimental investigation. rsc.org This approach can significantly accelerate the discovery of new therapeutic agents.
In addition to predicting biological activity, computational methods can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel quinazoline derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in the drug development pipeline.
Applications in Chemical Biology Probes
The unique structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes in living systems.
The reactive halogen atoms on the this compound core can serve as handles for the attachment of fluorophores or other reporter groups. This would enable the synthesis of fluorescent probes that can be used to visualize and track the localization and dynamics of specific biomolecules within cells.
Furthermore, the quinazoline scaffold itself can be designed to interact with specific biological targets. By conjugating this compound to known bioactive molecules or targeting ligands, researchers can create highly specific probes for studying protein-protein interactions, enzyme activity, and other cellular events. The development of such probes will provide valuable insights into the complex mechanisms of life and disease. organic-chemistry.org
Q & A
Q. What are the recommended synthetic pathways for 8-Bromo-2-chloro-5-methylquinazoline?
- Methodological Answer : A common approach involves bromination and chlorination of a quinazoline precursor. For example, bromination can be achieved using bromine in acetic acid under controlled conditions, as demonstrated in analogous quinazoline derivatives . Chlorination may employ phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 2-position. Key steps include:
Bromination : Use anhydrous sodium acetate and glacial acetic acid as solvents, with slow addition of bromine to avoid over-bromination.
Chlorination : React the brominated intermediate with POCl₃ at reflux (110–120°C) for 6–8 hours .
Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Storage : Store in a dry, cool environment (2–8°C) in amber glass vials to prevent photodegradation. Use desiccants to avoid moisture absorption .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Follow GHS precautionary codes such as P201 ("Obtain special instructions before use") and P210 ("Keep away from heat/sparks/open flames") .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Combine multiple techniques for cross-validation:
- ¹H/¹³C NMR : Identify substituents (e.g., methyl at C5, bromo at C8) and aromatic proton environments.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS for exact mass matching).
- X-ray Crystallography : Resolve crystal structure using SHELXL or similar programs for unambiguous assignment .
Example Data Table :
| Technique | Expected Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 8.20 (s, 1H, H7) | Adapted from |
| HRMS | [M+H]⁺ m/z 261.96 (C₉H₆BrClN₂) | Adapted from |
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ or ZnCl₂) to enhance halogenation efficiency .
- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures.
- Temperature Control : Lower bromination temperatures (0–5°C) reduce side reactions, as shown in analogous benzothiazole syntheses .
Data Contradiction Tip : If yields vary between batches, compare reaction timelines and reagent purity via GC-MS to identify inconsistencies .
Q. What strategies resolve discrepancies between computational and experimental reactivity data?
- Methodological Answer :
- Computational Adjustments : Refine density functional theory (DFT) parameters (e.g., basis sets like 6-311+G(d,p)) to better model bromine’s electron-withdrawing effects .
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation energies with computed barriers.
Case Study : For analogous imidazoline derivatives, adjusting solvent polarity in simulations aligned computational results with experimental reaction rates .
Q. How can crystallographic data improve mechanistic understanding of halogenation reactions?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to analyze bond lengths and angles in intermediates, identifying steric or electronic effects influencing regioselectivity .
- Comparative Analysis : Overlay crystal structures of brominated vs. chlorinated intermediates to map substituent impacts on molecular geometry.
Example : In 2-methylenimidazolines, crystallography revealed bromine’s stronger inductive effect compared to chlorine, guiding mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
